molecular formula C12H11Cl2N3O2 B1371159 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154206-19-5

1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1371159
CAS No.: 1154206-19-5
M. Wt: 300.14 g/mol
InChI Key: MJHINSZPNGBKAQ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative characterized by a 2,6-dichlorophenyl group at position 1, an isopropyl substituent at position 5, and a carboxylic acid moiety at position 3 of the triazole ring. It has been synthesized via hydrolysis of a precursor compound (Compound 5) using sodium hydroxide in methanol, achieving a high yield of 92% .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-6(2)11-15-10(12(18)19)16-17(11)9-7(13)4-3-5-8(9)14/h3-6H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHINSZPNGBKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154206-19-5
Record name 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents to attach the dichlorophenyl moiety to the triazole ring.

    Addition of the Propan-2-yl Group: This can be done through alkylation reactions using isopropyl halides or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antifungal and Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antifungal activity. For instance, derivatives related to 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid have been evaluated for their effectiveness against various fungal strains. A study highlighted that compounds with similar structures showed potent activity against Candida glabrata and other clinically relevant fungi .

Anticancer Potential

The anticancer properties of triazole derivatives have also been explored. In vitro studies demonstrated that certain modifications to the triazole scaffold enhanced cytotoxicity against cancer cell lines. For example, compounds with specific substituents exhibited improved efficacy against non-small cell lung cancer (A549 cells), suggesting that structural variations can significantly impact biological activity .

Agricultural Applications

Due to their fungicidal properties, triazoles are widely used in agriculture as fungicides. The compound is being investigated for its potential use in crop protection against fungal pathogens that threaten agricultural productivity. The effectiveness of triazoles in preventing fungal infections makes them valuable in integrated pest management strategies.

Case Studies and Research Findings

StudyFocusFindings
Akkurt et al. (2015)Crystal StructureInvestigated the crystal structure of related imidazole compounds, providing insights into molecular interactions .
MDPI Study (2023)Anticancer ActivityDemonstrated significant cytotoxic effects of triazole derivatives on A549 cancer cells, emphasizing structure-dependent activity .
ACS Omega (2022)Antifungal ActivityReported significant antifungal potential of synthesized benzimidazole-triazole derivatives against C. glabrata .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

B. Functional Group Impact on Activity

  • Pesticidal triazoles (e.g., etaconazole, propiconazole) incorporate 1,3-dioxolane rings linked to the triazole core, which are absent in the target compound. These groups likely enhance fungicidal activity by improving membrane permeability .
  • The isopropyl group at position 5 in the target compound may contribute to hydrophobic interactions in biological systems, a feature absent in ASTCA, which lacks alkyl or aryl substituents at this position .

Biological Activity

1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1154206-19-5) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in medicine, particularly focusing on its role in modulating biological pathways.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its bioactive properties. The structural formula is represented as follows:

  • Molecular Formula : C₁₂H₁₁Cl₂N₃O₂
  • SMILES Notation : CC(C)C1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)C(=O)O)N(C)C
PropertyValue
Molecular Weight284.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not specified

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit antifungal properties. The compound's structure suggests potential interactions with fungal enzymes involved in cell wall synthesis. For instance, studies on similar triazole derivatives show significant inhibition of fungal growth, particularly against Candida and Aspergillus species.

Anticancer Properties

Preliminary studies have suggested that 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid may have anticancer effects. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study examined the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Fungal Inhibition Assays : Comparative assays demonstrated that the compound exhibited higher antifungal activity than standard treatments against specific pathogenic fungi.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant growth inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionInteraction with fungal enzymes

The biological activity of 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is believed to stem from its ability to interfere with critical enzymatic processes in target organisms. For example:

  • Enzyme Targeting : The triazole moiety can act as a competitive inhibitor for enzymes involved in the biosynthesis of ergosterol in fungi.
  • Cell Signaling Modulation : In cancer cells, it may affect pathways such as PI3K/Akt and MAPK, leading to altered cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

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